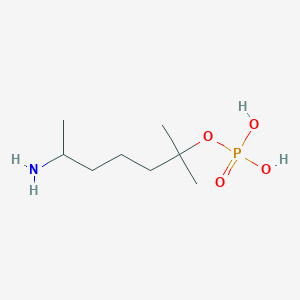

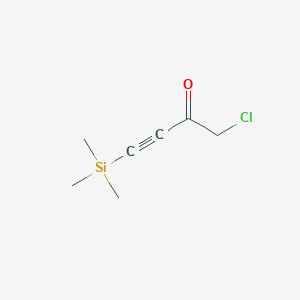

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one

説明

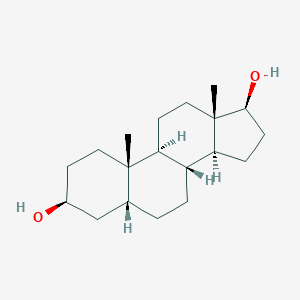

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is a chemical compound that is part of a broader class of organosilicon compounds, which are characterized by the presence of a silicon atom bonded to organic groups. While the specific compound is not directly studied in the provided papers, related compounds with trimethylsilyl groups and butynol structures are frequently used in organic synthesis and have been the subject of various research studies.

Synthesis Analysis

The synthesis of compounds related to 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one often involves the use of organolithium reagents and chlorotrimethylsilane. For instance, an economical synthesis of 4-trimethylsilyl-2-butyn-1-ol, which shares a similar structure, utilizes n-butyllithium and tert-butyllithium followed by the addition of chlorotrimethylsilane . This method showcases the utility of organolithium reagents in introducing the trimethylsilyl group to the alkyne moiety.

Molecular Structure Analysis

The molecular structure of compounds containing trimethylsilyl groups and butadiyne frameworks has been studied using methods such as gas electron diffraction and ab initio calculations. These studies reveal insights into the vibrational spectra and intramolecular motions, indicating a considerable increase in the flexibility of the linear fragment in compounds with trimethylsilyl and butadiyne units .

Chemical Reactions Analysis

Chemical reactions involving trimethylsilyl-substituted butadiynes are diverse. For example, 1-(trimethylsilyl)allyl chloride, a related compound, reacts with organocopper compounds to yield terminal alkenylsilanes and with carbonyl compounds to give alcohols . Additionally, but-1-en-3-ynes, which are structurally related to the compound of interest, can be transformed into bis(trimethylsilyl)buta-2,3-dienes through reactions with lithium and chlorotrimethylsilane, followed by epoxidation to yield oxyallyl species .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one can be inferred from related compounds. The presence of the trimethylsilyl group typically imparts volatility and hydrophobicity to the molecule. The alkyne and ketone functionalities suggest that the compound would have reactive sites for various chemical transformations, such as nucleophilic addition or cycloaddition reactions. The chloro substituent also provides a site for further functionalization through substitution reactions.

科学的研究の応用

Synthesis and Catalytic Applications :1-Chloro-4-(trimethylsilyl)but-3-yn-2-one is involved in various synthesis processes due to its reactivity. For instance, but-1-en-3-ynes react with lithium and chlorotrimethylsilane to produce 1,4-bis(trimethylsily)buta-2,3-dienes. These compounds, upon epoxidation, lead to oxyallyl species that can be trapped by nucleophilic reagents to generate 1,4-bis(trimethylsilyl)butan-3-ol-2-one derivatives, showcasing the compound's utility in complex synthesis pathways (Santelli-Rouvier, Lefrère, & Santelli, 1999).

Mechanistic Insights in Reactions :The compound is also instrumental in understanding reaction mechanisms. In a study, the catalytic hydrosilation of 1-(trimethylsilyl)-1-buten-3-yne with various hydrosilanes presented a complex array of products, unveiling insights into the catalytic mechanism involving different catalytic cycles and their interconnections. This highlights the compound's role in unraveling complex reaction pathways (Maruyama et al., 1998).

Innovations in Material Science :1-Chloro-4-(trimethylsilyl)but-3-yn-2-one's reactivity extends to material science applications as well. The reaction of similar compounds with butenes produced disilacyclobutenes, and interactions with phenylacetylene yielded 1,2-disilabenzene derivatives. These reactions are not only stereospecific but also open up new routes to create novel materials with potentially unique properties (Kinjo et al., 2007).

Cycloaddition Reactions :The compound is also a crucial participant in cycloaddition reactions. For instance, it acted as an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium salts to produce 1-acetylindolizines, displaying its versatility in creating functionally diverse molecular structures (Zubas et al., 2023).

Polymerization and Catalysis :The involvement of compounds like 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one in oligo- and polymerization processes is another critical application. The reaction of related trimethylsilyl-substituted compounds with mixed chloro(dialkylamido)metal complexes led to the formation of octahedral group 4 metal complexes, which, upon analysis, revealed crucial insights into the stereochemistry and reactivity of these complexes. Such studies are foundational for advancing the fields of catalysis and polymer chemistry (Fuhrmann et al., 1996).

Safety And Hazards

When handling 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

1-chloro-4-trimethylsilylbut-3-yn-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClOSi/c1-10(2,3)5-4-7(9)6-8/h6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHLTRNOGXIHRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452514 | |

| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |

CAS RN |

18245-82-4 | |

| Record name | 1-Chloro-4-(trimethylsilyl)but-3-yn-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。